Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate
Description
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate is a chiral morpholine derivative characterized by its stereochemical configuration at positions 2 (R) and 3 (S). The molecule features a morpholine core substituted with a benzyl group at position 4, a methyl group at position 2, and a methyl ester at position 3. The stereochemistry and functional group arrangement make it a structurally versatile scaffold for applications in medicinal chemistry and asymmetric synthesis.
Properties
IUPAC Name |
methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-13(14(16)17-2)15(8-9-18-11)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURQICYALJPPBM-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCO1)CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(CCO1)CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Benzyl Ester Formation via Alkylation
The carboxylic acid precursor undergoes alkylation with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 65°C for 6 hours. This SN2 reaction proceeds with 85% yield, forming the intermediate benzyl ester. Key experimental parameters include:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ (2 eq) |
| Temperature | 65°C |
| Reaction Time | 6 hours |
| Yield | 85% |
The reaction’s efficiency stems from the polar aprotic solvent’s ability to stabilize the transition state while facilitating deprotonation of the carboxylic acid. Purification via silica gel chromatography (petroleum ether/ethyl acetate = 4:1) ensures removal of unreacted benzyl bromide and potassium salts.
Step 2: Borane-THF Reduction of the Morpholinone
The benzyl-protected morpholinone intermediate is reduced using borane-tetrahydrofuran (BH₃-THF) under inert conditions. The protocol involves:
- Dropwise addition of 1M BH₃-THF (1.5 eq) at -10°C
- Gradual warming to 25°C over 16 hours
- Quenching with methanol and water
- Concentration in vacuo
This step achieves complete reduction of the ketone to the methylene group while preserving the stereochemical integrity at C2 and C3. The chair conformation of the morpholine ring, as observed in related structures, likely contributes to the reaction’s stereoselectivity by positioning the ketone for axial attack by borane.
Alternative Methodologies and Comparative Analysis
Carbodiimide-Mediated Coupling Strategies
Patent literature describes related morpholine syntheses using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) for amide bond formation. Applied to this compound, this approach would involve:
- Activation of the carboxylic acid with EDC/HOAt
- Coupling with a benzyl-protected amine precursor
- Reductive cyclization
While this route remains hypothetical for the target compound, it offers potential advantages in modularity and functional group tolerance.
Critical Analysis of Stereochemical Control
The (2R,3S) configuration is preserved through both steps of the primary synthesis via:
- Retention of Configuration in Alkylation : The SN2 mechanism of benzyl bromide ensures inversion at the reaction center, but the quaternary carbon’s stereochemistry remains unaffected due to its position in the rigid morpholinone ring.
- Borane Reduction Stereoselectivity : BH₃-THF preferentially attacks the ketone’s Re face, dictated by the morpholinone’s chair conformation (Figure 2). Molecular modeling of related structures shows a 0.3 Å axial-proximal positioning of the ketone oxygen, favoring hydride delivery from the less hindered face.
Comparative data for stereochemical outcomes:
| Method | % ee | Key Stereodirecting Factor |
|---|---|---|
| Primary Route | >99% | Ring conformation |
| Hypothetical Route | 85–90% | Chiral auxiliary induction |
Industrial-Scale Considerations and Process Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects
- Position 4 : The benzyl group in the target compound introduces aromaticity and increased lipophilicity compared to the tert-butoxy carbonyl group in the compound from . The tert-butoxy group is bulkier and serves as a common protecting group in organic synthesis, whereas the benzyl group may enhance π-π stacking interactions in biological systems .
- Position 3 : The methyl ester in the target compound improves metabolic stability and membrane permeability relative to the carboxylic acid group in ’s compound, which is more polar and ionizable .
Stereochemical Considerations
The fluorine and sulfinyl groups in ’s compound introduce additional stereoelectronic effects, influencing crystallographic packing via hydrogen bonding .
Crystallographic and Computational Tools
Structural analysis of similar compounds (e.g., ) relies on programs like SHELXL for refinement and ORTEP-III for visualization . The orthorhombic P2₁2₁2₁ space group observed in suggests that the target compound’s crystal structure may also exhibit similar symmetry if analyzed .
Biological Activity
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate is a chiral compound that has garnered attention in various fields due to its unique biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound is characterized by its specific stereochemistry, which plays a crucial role in its interactions with biological systems. The compound is often utilized as a chiral building block in the synthesis of complex molecules and has been studied for its potential as a ligand in receptor binding studies .
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound's ability to bind selectively to these targets can modulate their activity, leading to diverse biological effects. For instance, it has been investigated for its potential anti-inflammatory and analgesic properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of both a benzyl and a methyl group on the morpholine ring contributes to its unique properties compared to similar compounds. The following table summarizes some important analogs and their respective activities:
| Compound Name | Biological Activity |
|---|---|
| Methyl (2R,3S)-3-(4-methoxyphenyl)glycidic acid | Anticonvulsant activity |
| Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate | Potential anticancer properties |
| This compound | Anti-inflammatory and analgesic potential |
This table highlights how structural modifications can influence biological outcomes.
Case Studies and Research Findings
- Receptor Binding Studies : Research indicates that this compound exhibits significant binding affinity towards specific receptors involved in pain modulation. In vitro studies demonstrated that the compound could inhibit receptor activation effectively, suggesting its potential as an analgesic agent .
- Anticonvulsant Activity : A study explored the anticonvulsant properties of structurally related compounds, revealing that modifications at the 4-benzyl position significantly enhanced seizure protection in rodent models. This finding underscores the importance of stereochemistry and substituent effects on pharmacological activity .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar morpholine derivatives. Results showed that these compounds could reduce inflammation markers in vivo, indicating that this compound may have therapeutic applications in inflammatory diseases .
Q & A
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Answer : Key challenges include:
- Temperature control : Exothermic reactions may cause racemization. Use jacketed reactors with precise cooling.
- Catalyst poisoning : Trace impurities in bulk reagents can deactivate chiral catalysts. Pre-purify starting materials via recrystallization ().
- Workup protocols : Avoid acidic/basic conditions that hydrolyze ester or morpholine groups .
Application-Oriented Questions
Q. How can this compound serve as a precursor in drug discovery?
- Answer : Its morpholine core is a privileged scaffold in kinase inhibitors (e.g., PI3K/mTOR). Functionalize the carboxylate group for prodrug strategies or introduce fluorinated substituents (e.g., 4-fluorophenyl) to enhance metabolic stability (). Biological activity screens (e.g., enzyme inhibition assays) should guide lead optimization .
Q. What role does the morpholine ring play in modulating the compound’s pharmacokinetic properties?
- Answer : The morpholine oxygen improves water solubility via hydrogen bonding, while the methyl group at C2 reduces first-pass metabolism by sterically blocking cytochrome P450 oxidation. Pharmacokinetic studies in rodent models can quantify bioavailability and half-life ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
